molecular formula C17H16O3 B2460545 (E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid CAS No. 938312-98-2

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid

Cat. No.: B2460545
CAS No.: 938312-98-2
M. Wt: 268.312
InChI Key: XFVKISNONMQNSN-UXBLZVDNSA-N
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Description

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl group substituted with a 3,4-dimethylphenoxy moiety and an acrylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid typically involves the reaction of 3,4-dimethylphenol with 4-bromobenzaldehyde to form the intermediate 4-(3,4-dimethylphenoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl and dimethylphenoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acrylic acid group can be reduced to form the corresponding propionic acid derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Propionic acid derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A similar compound with a methoxyphenyl group instead of a dimethylphenoxy group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another related compound with a triazole moiety.

Uniqueness

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid is unique due to its specific substitution pattern and the presence of both phenyl and acrylic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[4-(3,4-dimethylphenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-7-16(11-13(12)2)20-15-8-4-14(5-9-15)6-10-17(18)19/h3-11H,1-2H3,(H,18,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVKISNONMQNSN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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